molecular formula C11H8N4S2 B11061046 3-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)propanenitrile

3-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)propanenitrile

Cat. No.: B11061046
M. Wt: 260.3 g/mol
InChI Key: SYUIMZVIMVTWRJ-UHFFFAOYSA-N
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Description

2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE is a complex organic compound that features a triazole and benzothiazole moiety linked via a sulfanyl group to an ethyl cyanide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE typically involves multi-step organic reactions. One common method starts with the formation of the triazole ring, followed by the introduction of the benzothiazole moiety. The final step involves the attachment of the ethyl cyanide group via a sulfanyl linkage. Specific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial processes include the use of continuous flow reactors, automated synthesis, and scalable purification techniques to ensure high yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • **2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE
  • ETHYL 2-{[([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

What sets 2-([1,2,4]TRIAZOLO[3,4-B][1,3]BENZOTHIAZOL-3-YLSULFANYL)ETHYL CYANIDE apart from similar compounds is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8N4S2

Molecular Weight

260.3 g/mol

IUPAC Name

3-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanenitrile

InChI

InChI=1S/C11H8N4S2/c12-6-3-7-16-10-13-14-11-15(10)8-4-1-2-5-9(8)17-11/h1-2,4-5H,3,7H2

InChI Key

SYUIMZVIMVTWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCCC#N)S2

Origin of Product

United States

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